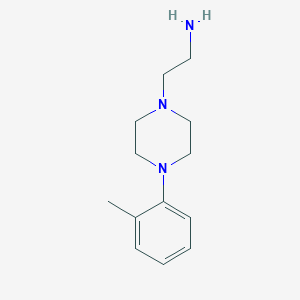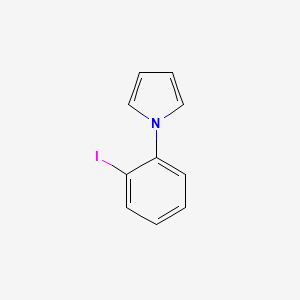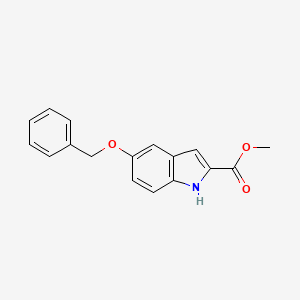
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Industrial Application
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate has been utilized in the synthesis of complex organic compounds. For example, it played a role in the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which is noted for its industrial applicability due to advantages like low cost, mild conditions, fewer side reactions, and high yield (Zuo, 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate have been explored for their potential anti-addictive properties. For instance, specific ester and ether derivatives synthesized from this compound were evaluated as anti-addictive agents, with one such derivative, 18-methoxycoronaridine, showing promise as a non-toxic agent reducing demand for substances like morphine, cocaine, nicotine, and alcohol in animal models (Bandarage, Kuehne, & Glick, 1999).
Chemical and Biological Activity Studies
The compound has also been used in studies exploring the inhibition of enzymes like 5-lipoxygenase, a target for treating inflammatory and allergic disorders. Derivatives of this compound demonstrated significant effectiveness in inhibiting 5-lipoxygenase activity in both cell-based and cell-free assays, suggesting potential as anti-inflammatory therapeutics (Karg et al., 2009).
Synthesis of Novel Derivatives
Further research into the synthesis of novel derivatives from Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate has been conducted. For example, reactions with aryl isocyanates and aryl isothiocyanates led to the formation of 5H-pyrimido[5,4-b]indole derivatives, showcasing the compound's versatility in organic synthesis (Shestakov et al., 2009).
Propiedades
IUPAC Name |
methyl 5-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)16-10-13-9-14(7-8-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVQXIOLOMFGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









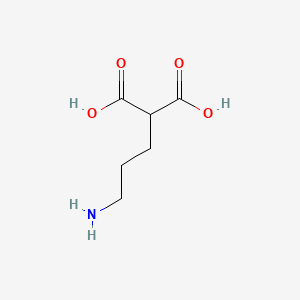
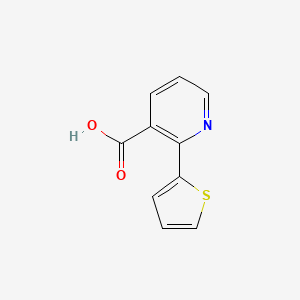



![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
